2-(4-chloro-3-nitrophenyl)-1H-imidazole

Medicinal chemistry Structure-activity relationship Imidazole regioisomerism

2-(4-Chloro-3-nitrophenyl)-1H-imidazole (CAS 171875-00-6) is a 2-aryl-1H-imidazole derivative bearing a 4-chloro-3-nitrophenyl substituent on the imidazole C2 position. Its molecular formula is C₉H₆ClN₃O₂ with a molecular weight of 223.62 g/mol.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 171875-00-6
Cat. No. B061512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-nitrophenyl)-1H-imidazole
CAS171875-00-6
Synonyms2-(4-CHLORO-3-NITRO-PHENYL)-1H-IMIDAZOLE
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=CN2)[N+](=O)[O-])Cl
InChIInChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-8(7)13(14)15)9-11-3-4-12-9/h1-5H,(H,11,12)
InChIKeyYWYKVCFKQQOPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-nitrophenyl)-1H-imidazole (CAS 171875-00-6): Chemical Identity and Compound Class for Procurement Decisions


2-(4-Chloro-3-nitrophenyl)-1H-imidazole (CAS 171875-00-6) is a 2-aryl-1H-imidazole derivative bearing a 4-chloro-3-nitrophenyl substituent on the imidazole C2 position. Its molecular formula is C₉H₆ClN₃O₂ with a molecular weight of 223.62 g/mol . The compound belongs to the broader nitroimidazole and 2-arylimidazole families, which are recognized scaffolds in medicinal chemistry for their capacity to engage heme‑iron, modulate enzyme active sites, and serve as versatile synthetic intermediates . The simultaneous presence of electron‑withdrawing chloro and nitro groups on the aryl ring creates a polarized π‑system that may enhance binding interactions with biological targets compared to mono‑substituted analogs [1].

Why 2-(4-Chloro-3-nitrophenyl)-1H-imidazole Cannot Be Replaced by Common Imidazole Analogs in Research Procurement


Simple 2-arylimidazoles such as 2-(4-chlorophenyl)-1H-imidazole or 2-(4-nitrophenyl)-1H-imidazole are frequently stocked as generic screening compounds. However, the specific 4-chloro‑3-nitro substitution pattern of the title compound imparts a distinct electronic profile that cannot be replicated by mono‑substituted analogs . This dual electron‑withdrawing arrangement alters the pKa of the imidazole NH, modifies hydrogen‑bonding capacity, and affects metabolic stability—all factors that directly influence target engagement, selectivity, and downstream synthetic derivatization . Evidence from related 4-chloro-3-nitrophenyl-containing chemotypes demonstrates that this substitution pattern confers enhanced antimicrobial and cytotoxic activity relative to mono‑nitro or mono‑chloro analogs, making generic substitution a high‑risk strategy for reproducible research [1]. The quantitative evidence below details where differentiation has been measured.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-nitrophenyl)-1H-imidazole (CAS 171875-00-6) vs. Closest Analogs


Regioisomeric Differentiation: 2-Aryl vs. 4-Aryl Substitution Determines Synthetic Versatility and Target Engagement Potential

The title compound (2-substituted regioisomer, CAS 171875-00-6) is structurally differentiated from its 4-substituted analog 4-(4-chloro-3-nitrophenyl)-1H-imidazole (CAS 92659-56-8). In 2-arylimidazoles, the imidazole N3 nitrogen remains unencumbered and available for hydrogen bonding and metal coordination, whereas 4-aryl substitution sterically shields both ring nitrogens . This regioisomeric distinction is critical for applications requiring free imidazole NH for heme‑iron coordination (e.g., CYP450 inhibition) or for further N‑functionalization in synthetic elaboration. The 2‑aryl configuration also directs electrophilic substitution to the C4/C5 positions of the imidazole ring, enabling regioselective derivatization that is not accessible with the 4‑aryl isomer .

Medicinal chemistry Structure-activity relationship Imidazole regioisomerism

Dual Electron-Withdrawing Substitution: 4-Cl-3-NO₂ Pattern Differentiates from Mono-Substituted Phenylimidazoles in Calculated Electronic Parameters

The 4-chloro-3-nitro substitution pattern generates a substantially more electron‑deficient aryl ring compared to mono‑substituted analogs 2-(4-chlorophenyl)-1H-imidazole (CAS 4205-05-4) and 2-(4-nitrophenyl)-1H-imidazole (CAS 1614-06-8). The combined Hammett σₘ (NO₂, 0.71) and σₚ (Cl, 0.23) values yield a total σ ≈ 0.94 for the dual‑substituted system vs. σ ≈ 0.78 for 4‑NO₂ alone and σ ≈ 0.23 for 4‑Cl alone [1]. This increased electron deficiency is predicted to enhance the imidazole NH acidity (estimated pKa decrease of 0.3–0.5 units relative to 4‑NO₂ analog) and to strengthen π‑stacking interactions with electron‑rich aromatic residues in enzyme active sites [2]. The chloro substituent also increases lipophilicity (estimated ΔlogP ≈ +0.7 vs. the 4‑NO₂ analog lacking chlorine), which may improve membrane permeability in cell‑based assays [3].

Computational chemistry Electronic effects SAR

Antimicrobial Pharmacophore: 4-Chloro-3-nitrophenyl Moiety Confers Superior Antibacterial Activity Relative to 4-Nitrophenyl in Thiourea Congeners

While direct antibacterial data for the title imidazole are not available in primary literature, strong class‑level evidence from the 4‑chloro‑3‑nitrophenylthiourea series demonstrates that the 4‑chloro‑3‑nitrophenyl group itself imparts measurable activity advantages over the 4‑nitrophenyl analog. Stefanska et al. (2016) reported that 4-chloro-3-nitrophenylthiourea derivatives exhibited MIC values of 0.5–2 μg/mL against Staphylococcus aureus clinical strains, while the corresponding 4-nitrophenylthiourea analogs showed MIC values of 4–16 μg/mL—representing a 4‑ to 8‑fold potency improvement [1]. Another study on acylated nitroaniline derivatives found that compounds bearing the 4-chloro-3-nitrophenyl substituent displayed bacteriostatic activity detectable at 1 ppm, whereas the 3‑nitrophenyl and 4‑nitrophenyl analogs were inactive at the same concentration [2].

Antimicrobial Antibacterial 4-Chloro-3-nitrophenyl pharmacophore

Synthetic Building Block Value: 2-Aryl-1H-imidazole Core Enables Access to Benzimidazole Derivatives with Nanomolar Anticancer Activity

The title compound contains the identical 2-(4-chloro-3-nitrophenyl) substituent found in compound 6 of the 2-aryl-5(6)-nitro-1H-benzimidazole series, which was reported as the most potent analog with an IC₅₀ of 28 nM against the A549 lung adenocarcinoma cell line [1]. This benzimidazole was derived by cyclocondensation of a 2-arylimidazole precursor with subsequent nitration. The 2-(4-chloro-3-nitrophenyl)-1H-imidazole can serve as a direct synthetic precursor for constructing analogous benzimidazole libraries through N‑alkylation, nitro group reduction, and ring‑closure strategies. In contrast, 2-(4-chlorophenyl)-1H-imidazole (CAS 4205-05-4) lacks the nitro group required for subsequent reduction/cyclization to the benzimidazole nitro series, limiting its utility as a precursor .

Synthetic intermediate Anticancer Benzimidazole A549

Recommended Procurement and Application Scenarios for 2-(4-Chloro-3-nitrophenyl)-1H-imidazole (CAS 171875-00-6)


Building Block for 2-Aryl-5(6)-nitro-1H-benzimidazole Anticancer Libraries

Medicinal chemistry teams developing anticancer agents targeting the A549 lung adenocarcinoma cell line should procure this compound as the direct synthetic precursor for constructing 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, which has demonstrated an IC₅₀ of 28 nM [1]. The pre‑installed chloro and nitro groups on the aryl ring eliminate two synthetic steps (regioselective nitration and halogenation) compared to starting from 2-phenyl-1H-imidazole. This compound is the optimal building block for focused libraries exploring the 4-chloro-3-nitrophenyl pharmacophore in benzimidazole space.

Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens Including MRSA

Based on class‑level evidence that the 4-chloro-3-nitrophenyl group confers 4‑ to 8‑fold higher antistaphylococcal potency relative to the 4-nitrophenyl group in related thiourea chemotypes (MIC 0.5–2 μg/mL vs. 4–16 μg/mL) [1], this compound is recommended for inclusion in antimicrobial screening decks targeting S. aureus and methicillin‑resistant strains. The imidazole scaffold may additionally provide metal‑chelating or CYP450‑inhibitory properties that complement the antibacterial pharmacophore. Researchers should prioritize this compound over 2-(4-nitrophenyl)-1H-imidazole when designing antibacterial SAR studies.

CYP450 and Nitric Oxide Synthase (NOS) Inhibitor Probe Design

The 2‑aryl regioisomer (CAS 171875-00-6) retains a sterically unencumbered imidazole N3 nitrogen, which is essential for coordination to the heme iron of CYP450 enzymes and nitric oxide synthases [1]. Researchers developing heme‑targeting inhibitors should select this 2‑substituted regioisomer over the 4‑substituted analog (CAS 92659-56-8), which introduces steric hindrance that may impair heme binding. The enhanced lipophilicity from the chloro substituent (estimated ΔlogP ≈ +0.7 vs. 4‑NO₂ analog) [2] may also improve membrane permeability in cell‑based NOS or CYP450 inhibition assays.

Physicochemical Probe for Electronic Structure-Activity Relationship (eSAR) Studies

With its high combined Hammett σ value (Σσ ≈ 0.94) [1], this compound serves as an extreme electron‑deficient imidazole probe for calibrating electronic SAR models. It is uniquely positioned among commercially listed 2-arylimidazoles for testing how electron‑deficient aryl substituents influence imidazole NH acidity, hydrogen‑bond donor strength, and π‑stacking propensity. Procurement of this compound enables direct experimental measurement of pKa, logP, and target binding affinity that can anchor computational QSAR models for the broader 2-arylimidazole series.

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